N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole ring, a pyridazinone moiety, and a propanamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: Starting with an appropriate aniline derivative, the benzo[d]thiazole ring can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from a hydrazine derivative and a diketone through a condensation reaction.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates with a propanamide linker using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)propanamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group and the p-tolyl substituent can influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-30-17-9-10-19-20(13-17)31-23(24-19)25-22(29)15(3)27-21(28)12-11-18(26-27)16-7-5-14(2)6-8-16/h5-13,15H,4H2,1-3H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHNKXSSSVEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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